The compound is derived from the synthesis of dibenzo[b,e]oxepins, which are a class of compounds featuring a unique fused ring structure. The specific structure of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid positions it within the category of analgesics and H1-antihistamines . It is utilized in research settings as a reference standard for analytical purposes.
The synthesis of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid can be achieved through several methods involving complex organic reactions. One common approach includes the following steps:
These synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
The molecular structure of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid can be described using various chemical notations:
OC(=O)Cc1ccc2OCc3ccccc3C(=O)c2c1
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)
The compound consists of a dibenzo fused ring system with an acetic acid substituent. The presence of multiple aromatic rings contributes to its stability and potential biological activity. The carbonyl group at position 11 plays a crucial role in its reactivity and interaction with biological targets .
The chemical reactivity of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid includes:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid is primarily linked to its role as a related compound in antihistamine activity. It is believed to exert its effects by:
Research into its specific interactions at the molecular level continues to clarify its precise pharmacodynamics and therapeutic potential .
The physical and chemical properties of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 268.26 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Storage Conditions | +5°C |
These properties indicate that the compound has moderate solubility characteristics typical for organic compounds with aromatic structures .
The applications of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid are primarily found in research and pharmaceutical development:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5